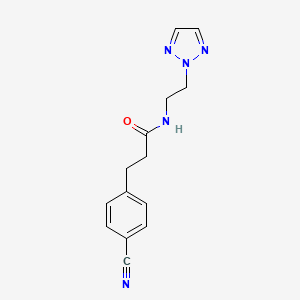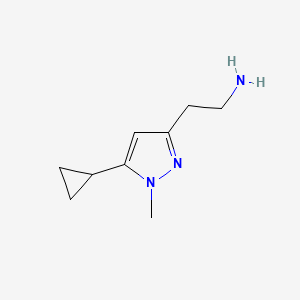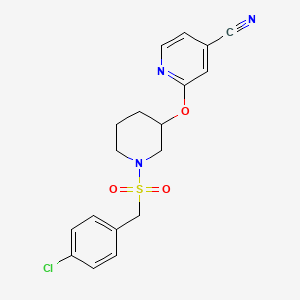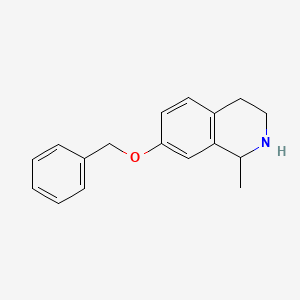
6-chloro-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one, also known as Clomeleon, is a fluorescent protein that is widely used in scientific research. This protein is used to monitor changes in calcium ion concentrations in living cells, which is important for understanding various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Environmental Biodegradation
6-chloro-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one is a derivative of polychlorinated dibenzofurans, compounds of significant environmental concern due to their toxicological properties. Research has shown that certain bacterial strains, such as Sphingomonas sp RW1, can metabolize chlorinated dibenzofurans, producing metabolites like 6-chloro-2-methyl-4H-chromen-4-one. This indicates the potential use of such bacteria in bioremediation efforts to degrade environmental pollutants and reduce their harmful impacts (Keim et al., 1999).
Synthesis of Fused Heterocycles
The compound is also relevant in the field of organic synthesis, particularly in the creation of fused heterocyclic structures. An efficient approach for synthesizing a variety of fused heterocycles, including 6H-benzo[c]chromenes and 6H-benzo[c]chromen-6-ones, has been developed. These compounds are synthesized through intramolecular O-/N-arylations with sp2C–Br bonds, indicating the versatility of this compound in synthesizing complex organic molecules (Singha et al., 2015).
Green Synthesis Methods
In addition, the compound is involved in green chemistry, where environmentally benign procedures are sought for chemical syntheses. An example is the one-pot three-component synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using Fe3O4@SiO2–imid–PMAn magnetic nanocatalyst under ultrasonic irradiation or reflux conditions. This method highlights the importance of this compound derivatives in developing sustainable and efficient synthetic routes (Esmaeilpour et al., 2015).
Pharmaceutical Applications
Furthermore, derivatives of this compound have been explored for their pharmaceutical applications. For instance, Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones have shown potential as central and peripheral nervous system stimulants with neuroleptic and tranquilizing activities. This points towards the possible therapeutic applications of compounds related to this compound in the field of neurology and psychiatry (Garazd et al., 2002).
Propiedades
IUPAC Name |
6-chloro-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClO3/c1-10-12-4-2-3-5-15(12)22-18(10)14-9-17(20)21-16-7-6-11(19)8-13(14)16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXCKUVFEVRPAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=CC(=O)OC4=C3C=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2384227.png)
![{9-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone](/img/structure/B2384228.png)
![7-Chloro-5-(2-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2384229.png)

![8-(tert-butyl)-N-(4-chlorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2384235.png)

![4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B2384237.png)



![Methyl 4-[7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2384246.png)
![2-(4-chlorophenoxy)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2384247.png)